molecular formula C24H35NO4 B1667690 Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)- CAS No. 29135-16-8

Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-

Cat. No. B1667690
CAS RN: 29135-16-8
M. Wt: 401.5 g/mol
InChI Key: YTMJGZOPPXTXGG-UHFFFAOYSA-N
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Description

B5167 is a biochemical.

Scientific Research Applications

Synthesis and Biological Activity

  • Antinociceptive Activity : A study by Romanelli et al. (1993) synthesized a series of aryl tropanyl esters and amides, including compounds related to Benzeneacetic acid, and evaluated their antinociceptive activity. They discovered powerful pain threshold increase in certain compounds, indicating potential therapeutic applications for pain management Romanelli et al., 1993.

Chemical Synthesis and Reactivity

  • Stereoselective Synthesis : Gerber and Vogel (2001) explored the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane compounds, which are structurally related to Benzeneacetic acid. Their research contributes to the understanding of complex chemical synthesis processes Gerber & Vogel, 2001.

  • Novel Conformationally Constrained Dipeptide Isosteres : Guarna et al. (1999) synthesized 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from natural and unnatural amino acids, offering a new class of conformationally constrained dipeptide isosteres Guarna et al., 1999.

  • Synthesis of Specific Isomers : Hoshino et al. (1997) detailed the synthesis of specific isomers of Benzeneacetic acid, highlighting its application in pharmacokinetic profiling and receptor interaction studies Hoshino et al., 1997.

  • Skeletal Rearrangement Studies : Kobayashi et al. (1992) investigated the skeletal rearrangement of derivatives of Benzeneacetic acid under acidic conditions, contributing to the understanding of its structural dynamics and potential reactivity in chemical synthesis Kobayashi et al., 1992.

Pharmaceutical Applications

  • Pentacyclic Core Synthesis : Burns et al. (2013) explored the synthesis of a pentacyclic core structurally similar to Benzeneacetic acid. Their research provides insights into the synthesis of complex organic structures, potentially useful in pharmaceutical applications Burns et al., 2013.

  • Structural and Pharmacological Study of Esters : Izquierdo et al. (1991) synthesized and studied esters derived from compounds structurally related to Benzeneacetic acid. This research adds to the understanding of its pharmacological potential Izquierdo et al., 1991.

  • Antibacterial Activity of Derivatives : Tsubouchi et al. (1994) synthesized derivatives of Benzeneacetic acid and tested their antibacterial activities. This study contributes to the exploration of its potential as an antibacterial agent Tsubouchi et al., 1994.

  • Synthesis of Conformationally Rigid Analogue : Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of Benzeneacetic acid, providing insights into the creation of structurally constrained chemical compounds Kubyshkin et al., 2009.

  • Receptor Ligand Studies : McPherson et al. (1995) researched the stereoisomers of a compound structurally similar to Benzeneacetic acid, highlighting its role as a ligand for muscarinic receptors McPherson et al., 1995.

properties

CAS RN

29135-16-8

Product Name

Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-2-oxo-1-phenylethyl] 2-propylpentanoate

InChI

InChI=1S/C24H35NO4/c1-4-9-18(10-5-2)23(26)29-22(17-11-7-6-8-12-17)24(27)28-21-15-19-13-14-20(16-21)25(19)3/h6-8,11-12,18-22H,4-5,9-10,13-16H2,1-3H3

InChI Key

YTMJGZOPPXTXGG-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)OC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C

Canonical SMILES

CCCC(CCC)C(=O)OC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

B5167;  B-5167;  B 5167

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
Reactant of Route 2
Reactant of Route 2
Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
Reactant of Route 3
Reactant of Route 3
Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
Reactant of Route 4
Reactant of Route 4
Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
Reactant of Route 5
Reactant of Route 5
Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
Reactant of Route 6
Reactant of Route 6
Benzeneacetic acid, alpha-((1-oxo-2-propylpentyl)oxy)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-

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